Ethylene Terephthalate Cyclic Dimer-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

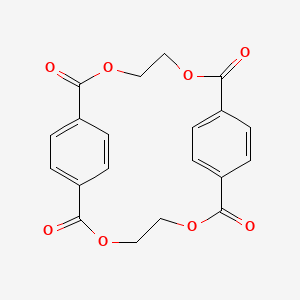

Structure

3D Structure

Properties

IUPAC Name |

3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFNGYZBZAPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017125 | |

| Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24388-68-9 | |

| Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethylene Terephthalate Cyclic Dimer-d8: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for Ethylene Terephthalate Cyclic Dimer-d8. This deuterated internal standard is a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of polyethylene terephthalate (PET) oligomers.

Core Chemical Properties

This compound is the deuterated analogue of the corresponding PET cyclic dimer. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision by correcting for matrix effects and variations in instrument response.

Below is a summary of its key chemical properties:

| Property | Value | Source |

| Chemical Formula | C₂₀H₈D₈O₈ | [1][2] |

| Molecular Weight | 392.39 g/mol | [2] |

| Unlabeled CAS Number | 24388-68-9 | [1][3] |

| Appearance | Solid (format typically neat) | [2] |

| Storage Temperature | -20°C | [4] |

| Melting Point (unlabeled) | 222 °C | [3] |

Synthesis and Isotopic Labeling

The logical pathway for its synthesis can be visualized as follows:

Caption: Conceptual synthesis pathway for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of PET oligomers that may migrate from food contact materials, such as beverage bottles and food containers, into foodstuffs. Its application is crucial for exposure and risk assessment studies.

Representative Experimental Workflow for Quantification of PET Oligomers

The following workflow outlines a typical analytical procedure for the quantification of PET cyclic oligomers in a food simulant or sample matrix using this compound as an internal standard.

Caption: General experimental workflow for PET oligomer analysis using a deuterated internal standard.

Detailed Methodological Considerations

A detailed experimental protocol for the use of this compound would be highly specific to the matrix being analyzed and the instrumentation available. However, a general methodology based on published studies of PET oligomer analysis is presented below.

Objective: To quantify the amount of Ethylene Terephthalate Cyclic Dimer in a sample.

Materials:

-

This compound (Internal Standard)

-

Ethylene Terephthalate Cyclic Dimer (Analytical Standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (optional, for mobile phase modification)

-

Sample matrix (e.g., food simulant, extracted food sample)

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF) or a Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 µg/mL).

-

Prepare a series of calibration standards of the unlabeled Ethylene Terephthalate Cyclic Dimer in acetonitrile covering the expected concentration range in the samples.

-

Spike each calibration standard with the internal standard stock solution to a constant final concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform an extraction procedure appropriate for the sample matrix to isolate the oligomers. This may involve liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE).

-

Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, often with a small percentage of formic acid, is employed to achieve separation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these compounds.

-

Monitoring: For quantitative analysis on a triple quadrupole instrument, selected reaction monitoring (SRM) would be used. The transitions would be from the precursor ion (e.g., [M+Na]⁺ or [M+NH₄]⁺) to specific product ions for both the analyte and the deuterated internal standard. For high-resolution instruments, extracted ion chromatograms of the accurate masses of the precursor ions would be used.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the Ethylene Terephthalate Cyclic Dimer in the samples by calculating the peak area ratio in the sample and interpolating from the calibration curve.

-

Expected Analytical Data

While a Certificate of Analysis with specific analytical data for this compound is not publicly available, some general characteristics can be inferred.

-

Mass Spectrometry: In ESI-MS, the compound is expected to form adducts, most commonly with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). The mass of the molecular ion would be approximately 392.39 Da. The fragmentation pattern in MS/MS would be expected to show losses of ethylene glycol and terephthalic acid moieties, similar to the unlabeled analogue.

-

NMR Spectroscopy: Due to the deuterium labeling on the ethylene glycol portions of the molecule, the corresponding proton signals would be absent in the ¹H NMR spectrum. The aromatic protons on the terephthalate rings would still be present. In the ¹³C NMR spectrum, the signals for the deuterated carbons would be observed as multiplets with lower intensity due to C-D coupling.

This technical guide serves as a foundational resource for the application of this compound in quantitative analytical studies. For specific applications, optimization of the experimental conditions is recommended.

References

- 1. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylene Terephthalate Cyclic Dimer-d8

This guide provides a comprehensive overview of the physical characteristics, synthesis, and analysis of Ethylene Terephthalate Cyclic Dimer-d8. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this stable isotope-labeled compound.

Core Physical and Chemical Characteristics

This compound is the deuterated form of the cyclic dimer of ethylene terephthalate. It is primarily used as an internal standard in analytical methodologies for the quantification of its non-labeled counterpart, which is often found as a manufacturing byproduct in polyethylene terephthalate (PET).

Quantitative Data Summary

The key physical and chemical properties of this compound and its unlabelled analogue are summarized in the table below for easy comparison.

| Property | This compound | Ethylene Terephthalate Cyclic Dimer (Unlabelled) | Reference |

| Molecular Formula | C₂₀H₈D₈O₈ | C₂₀H₁₆O₈ | [1][2][3] |

| Molecular Weight | 392.39 g/mol | 384.34 g/mol | [1][4][5] |

| CAS Number | 2469035-17-2 | 24388-68-9 | [6] |

| Melting Point | Not specified; expected to be similar to the unlabelled compound. | 222 °C | [7] |

| Storage Temperature | -20°C | -20°C | [8] |

| Purity (Typical) | Not specified | >95% (HPLC) | [8] |

| Synonyms | 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone-d8 | 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone | [6][9] |

Formation of Ethylene Terephthalate Cyclic Dimer

The following diagram illustrates the conceptual formation of the ethylene terephthalate cyclic dimer from its monomeric precursors, terephthalic acid and ethylene glycol. The formation of the deuterated analogue would involve the use of ethylene-d4 glycol.

Caption: Logical relationship of monomeric units to the cyclic dimer.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach can be inferred from the synthesis of the unlabelled compound, which typically involves the cyclodepolymerization of PET or the reaction of terephthalic acid (or its dimethyl ester) with ethylene glycol under specific conditions. For the deuterated variant, ethylene-d4 glycol would be used as a starting material.

Representative Synthesis of Ethylene Terephthalate Cyclic Oligomers

This protocol describes a general method for obtaining cyclic oligomers from PET, which can then be purified to isolate the dimer.

Objective: To produce cyclic ethylene terephthalate oligomers, including the dimer, through the cyclodepolymerization of polyethylene terephthalate (PET).

Materials:

-

Polyethylene terephthalate (PET)

-

High boiling point solvent (e.g., 2-methylnaphthalene)

-

Catalyst (e.g., di-n-butyltin oxide)

-

Precipitating agent (e.g., n-hexane, ethanol)

-

Solvents for purification (e.g., dichloromethane, tetrahydrofuran)

Methodology:

-

Cyclodepolymerization: PET is subjected to cyclo-depolymerization in a low-concentration solution.[1]

-

Precipitation: The resulting crude product, containing a mixture of cyclic and linear oligomers, is treated with a precipitating agent. The use of n-hexane at 30°C has been shown to yield a product free of linear oligomers.[1]

-

Purification: Further purification can be achieved by eliminating impurities such as linear oligomers and cyclic oligomers containing diethylene glycol units using solvents like dichloromethane and tetrahydrofuran.[10]

-

Isolation: The cyclic dimer can be isolated from the mixture of cyclic oligomers using techniques such as preparative high-performance liquid chromatography.

Analytical Methodology: UPLC-MS-QTOF for Quantification

This protocol outlines a general procedure for the analysis of ethylene terephthalate cyclic oligomers using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry. This compound serves as an ideal internal standard for this analysis.

Objective: To identify and quantify ethylene terephthalate cyclic dimer in a sample matrix.

Instrumentation:

-

UPLC system with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size)

-

QTOF mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

This compound (internal standard)

Procedure:

-

Sample Preparation: Samples are prepared using either solvent extraction or total dissolution. Total dissolution generally results in higher recovery of oligomers.

-

Chromatographic Separation: The sample extract is injected into the UPLC system. A gradient elution is performed using mobile phases A and B to separate the analytes on the C18 column.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the ESI source of the QTOF mass spectrometer. Data is acquired in a positive ion mode, and the high-resolution mass spectra allow for the accurate identification and structural elucidation of the oligomers. Common fragment ions for PET oligomers include m/z 149.0240, 193.0503, 341.0659, and 385.0918.[8]

-

Quantification: The concentration of the ethylene terephthalate cyclic dimer is determined by comparing its peak area to that of the this compound internal standard.

Caption: General experimental workflow for the analysis of the cyclic dimer.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes any specific biological activity or involvement in signaling pathways for this compound or its unlabelled counterpart. It is primarily regarded as a non-intentionally added substance (NIAS) in food contact materials.[2] In silico assessments have suggested no genotoxicity for PET oligomers.[1] The biological valorization of PET waste focuses on the enzymatic degradation of the polymer into its monomers, terephthalic acid and ethylene glycol, which can then be used as feedstocks for microbial synthesis of value-added chemicals.

References

- 1. Precipitation, Separation, Purification and Ring-Opening Polymerization of Cyclic Ethylene Terephthalate Oligomers-Academax [tapestry.academax.com]

- 2. This compound | 24388-68-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. inha.elsevierpure.com [inha.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated PET Oligomers

Abstract

The strategic incorporation of deuterium into polyethylene terephthalate (PET) oligomers offers significant advantages for advanced analytical studies, including mechanistic investigations, polymer blend analysis, and metabolic pathway tracing. Deuteration provides a unique isotopic label that can be definitively tracked using various spectroscopic techniques. This guide presents a comprehensive overview of the synthesis and characterization of deuterated PET oligomers, combining established polymerization principles with the use of deuterated starting materials. It provides detailed experimental protocols, data interpretation guidelines, and visual workflows to assist researchers in this specialized area.

Synthesis of Deuterated PET Oligomers

The synthesis of PET is a two-step process: an initial esterification or transesterification reaction followed by polycondensation.[1] To produce deuterated oligomers, this process is adapted by substituting standard monomers with their deuterated analogues. The reaction can be controlled to yield low molecular weight oligomers rather than high molecular weight polymers.

Starting Materials

The primary precursors for deuterated PET are deuterated terephthalic acid and deuterated ethylene glycol. Several isotopic variants are commercially available.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Deuterated Variants |

| Terephthalic Acid (TPA) | C₈H₆O₄ | 166.13 | Terephthalic-2,3,5,6-d₄ acid (TPA-d₄)[2] |

| Ethylene Glycol (EG) | C₂H₆O₂ | 62.07 | Ethylene-d₄ glycol (EG-d₄)[3], Ethylene-d₆ glycol (EG-d₆)[4] |

Reaction Pathway

The fundamental reaction involves the esterification of deuterated terephthalic acid (TPA-d₄) with deuterated ethylene glycol (EG-d₄). This reaction forms a deuterated monomer, bis(2-hydroxyethyl-d₄)terephthalate-d₄ (BHET-d₈), which then undergoes polycondensation at elevated temperatures and reduced pressure to form oligomers. Water (as D₂O) is eliminated during the process.

Caption: Synthesis of deuterated PET oligomers from deuterated monomers.

Experimental Protocol: Esterification and Polycondensation

This protocol is adapted from standard PET synthesis methodologies.[5][6]

-

Charging the Reactor: A flame-dried reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with deuterated terephthalic acid (e.g., TPA-d₄) and deuterated ethylene glycol (e.g., EG-d₄) in a molar ratio of approximately 1:1.2.

-

Esterification:

-

A catalyst, such as antimony trioxide (Sb₂O₃), is added (approx. 200-300 ppm).[6]

-

The mixture is heated under a slow stream of nitrogen to approximately 220-250 °C with continuous stirring.

-

Deuterated water (D₂O) is distilled off as the reaction proceeds. The reaction is monitored by the amount of D₂O collected and is typically complete within 2-4 hours.

-

-

Polycondensation:

-

The temperature is raised to 270-280 °C.

-

A vacuum (typically <1 mmHg) is gradually applied to the system to facilitate the removal of excess deuterated ethylene glycol and promote chain growth.

-

The viscosity of the mixture increases as oligomerization proceeds. The reaction is stopped when the desired oligomer chain length (monitored by stirrer torque or reaction time) is achieved. For oligomers, this stage is significantly shorter than for full polymer synthesis.

-

-

Isolation: The reactor is cooled under nitrogen, and the resulting solid deuterated PET oligomer is collected. The product can be purified by dissolving it in a suitable solvent like phenol/tetrachloroethane or hexafluoroisopropanol (HFIP) and precipitating it in a non-solvent like methanol.[6][7]

Characterization of Deuterated PET Oligomers

Characterization relies on confirming the incorporation of deuterium and determining the structure and molecular weight distribution of the oligomers. A typical workflow involves multiple spectroscopic and spectrometric techniques.

Caption: General workflow for the characterization of deuterated PET oligomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a primary technique for confirming deuteration. The key diagnostic feature is the carbon-deuterium (C-D) stretching vibration, which appears in a region of the spectrum distinct from the carbon-hydrogen (C-H) stretch.[8]

Experimental Protocol:

-

A small amount of the dried oligomer sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over a range of 4000-600 cm⁻¹.[9]

-

The presence of strong peaks in the C-D stretching region and the corresponding absence or significant reduction of peaks in the C-H stretching region confirms successful deuteration.

| Vibrational Mode | Wavenumber (cm⁻¹) - Proteated PET | Wavenumber (cm⁻¹) - Deuterated PET | Reference |

| Aromatic C-H Stretch | ~3050 | Absent/Reduced | [8] |

| Aliphatic C-H Stretch | 2800-3000 | Absent/Reduced | [8] |

| Aromatic/Aliphatic C-D Stretch | N/A | 2000-2250 | [8][10] |

| Ester C=O Stretch | ~1720 | ~1720 | [5] |

| C-O Stretch | 1200-1300 | 1200-1300 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For deuterated samples, ¹H NMR confirms the absence of protons at specific sites, while ²H NMR can directly detect the deuterium nuclei. ¹³C NMR will show altered splitting patterns due to C-D coupling.

Experimental Protocol:

-

Dissolve the oligomer sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA), or hexafluoroisopropanol-d₂).[7][11]

-

Record ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

In ¹H NMR of a fully deuterated PET oligomer (from TPA-d₄ and EG-d₄), the characteristic aromatic signals (~8.1 ppm) and aliphatic signals (~4.5 ppm) of standard PET should be absent.[11]

-

²H NMR will show signals corresponding to the deuterated aromatic and aliphatic positions.

-

¹³C NMR will confirm the polymer backbone, with carbon signals coupled to deuterium appearing as multiplets instead of singlets.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is highly effective for analyzing oligomer distributions.[12] It provides the mass of individual oligomer chains, allowing for confirmation of the deuterated repeating unit and identification of end groups.

Principle of Detection: The mass of the PET repeating unit is a key indicator. Deuteration significantly increases this mass, providing clear evidence of incorporation.

Caption: Mass shift of the PET repeating unit upon deuteration.

Experimental Protocol:

-

Sample Preparation: Dissolve the oligomer sample in a suitable solvent like hexafluoroisopropanol (HFIP).[12]

-

Matrix and Cationizing Agent: Mix the sample solution with a matrix solution (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate).

-

Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

Data Interpretation: The resulting spectrum will show a series of peaks, with each peak corresponding to an oligomer of a specific chain length. The mass difference between adjacent major peaks should correspond to the mass of the deuterated repeating unit (e.g., ~200.22 Da for oligomers from TPA-d₄ and EG-d₄).

Expected Mass Data for Cyclic Oligomers (Cationized with Na⁺):

| Oligomer (Cyclic) | Proteated Formula | Expected m/z (Proteated) | Deuterated Formula (from TPA-d₄, EG-d₄) | Expected m/z (Deuterated) |

| Dimer | [C₂₀H₁₆O₈ + Na]⁺ | 407.07 | [C₂₀D₁₆O₈ + Na]⁺ | ~423.17 |

| Trimer | [C₃₀H₂₄O₁₂ + Na]⁺ | 599.11 | [C₃₀D₂₄O₁₂ + Na]⁺ | ~623.25 |

| Tetramer | [C₄₀H₃₂O₁₆ + Na]⁺ | 791.15 | [C₄₀D₃₂O₁₆ + Na]⁺ | ~823.34 |

Note: Expected m/z values are monoisotopic and will vary based on the specific deuterated monomers used.

Conclusion

The synthesis of deuterated PET oligomers is a straightforward adaptation of established polymerization chemistry, utilizing commercially available deuterated monomers. The successful incorporation and structural integrity of these oligomers can be rigorously confirmed through a combination of FTIR, NMR, and mass spectrometry. FTIR provides definitive proof of deuteration via the C-D vibrational band, NMR confirms the specific sites of deuteration, and MALDI-TOF MS elucidates the oligomer distribution and verifies the mass of the deuterated repeating unit. This guide provides the foundational protocols and data interpretation frameworks necessary for researchers to produce and validate these valuable labeled compounds for advanced scientific applications.

References

- 1. Success with the synthesis of PET oligomers from biorecycled terephthalic acid - RECYCLING magazine [recycling-magazine.com]

- 2. Deuterated Terephthalic-2,3,5,6-d4 acid [polymersource.ca]

- 3. Ethylene-d4 glycol 98 atom % D | 2219-51-4 [sigmaaldrich.com]

- 4. エチレングリコール-d6, 98 原子 D DOCD2CD2OD [sigmaaldrich.com]

- 5. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. azimuth-corp.com [azimuth-corp.com]

- 11. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeol.com [jeol.com]

Ethylene Terephthalate Cyclic Dimer-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethylene Terephthalate Cyclic Dimer-d8, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart in various matrices. Ethylene terephthalate cyclic dimers are non-intentionally added substances (NIAS) that can be found in polyethylene terephthalate (PET) materials used for food and beverage packaging. Monitoring their presence is essential for ensuring consumer safety and regulatory compliance.

Core Compound Data

The following table summarizes the key identification and molecular properties of this compound.

| Parameter | Value | Source(s) |

| CAS Number | 24388-68-9 (for the unlabeled compound) | Multiple sources |

| Molecular Formula | C₂₀H₈D₈O₈ | - |

| Molecular Weight | 392.39 g/mol | - |

Analytical Applications

This compound is primarily utilized as an internal standard in analytical methods developed to detect and quantify cyclic oligomers that may migrate from PET plastics into food, beverages, and other contact substances. Its deuteration provides a distinct mass spectrometric signal, allowing for precise quantification by isotope dilution mass spectrometry, which corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols: Quantification of PET Cyclic Oligomers

The accurate quantification of ethylene terephthalate cyclic oligomers, including the dimer, is critical in food safety and materials science. The following outlines a typical experimental protocol based on high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), a widely adopted and robust analytical technique.

Sample Preparation: Extraction of Oligomers

The choice of extraction method depends on the sample matrix.

-

Solid PET materials (pellets, bottle walls):

-

Cryogenically grind the PET sample to increase the surface area.

-

Perform solvent extraction using a suitable solvent such as dichloromethane or a mixture of hexafluoroisopropanol and methanol. Accelerated Solvent Extraction (ASE) can enhance efficiency.

-

Alternatively, total dissolution of the polymer followed by precipitation can be employed for a more exhaustive extraction.

-

Evaporate the solvent and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

-

Spike the sample with a known concentration of this compound internal standard.

-

-

Liquid Samples (food simulants, beverages):

-

For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.

-

For fatty food simulants or oily matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup protocol can be effective.

-

Spike the sample with a known concentration of this compound internal standard prior to extraction.

-

Chromatographic Separation: HPLC

-

Column: A C18 reversed-phase column is typically used for the separation of these moderately nonpolar compounds.

-

Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Detection and Quantification: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, is preferred for accurate mass measurements and confident identification. A triple quadrupole (QqQ) mass spectrometer can be used for targeted quantification in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

-

Data Analysis: The concentration of the native ethylene terephthalate cyclic dimer is calculated by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of PET cyclic oligomers using a deuterated internal standard.

Caption: Analytical workflow for the quantification of PET cyclic oligomers.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, as the synthesis of isotopically labeled standards is often a complex, multi-step process that may be proprietary. The general approach would likely involve the use of deuterated ethylene glycol (ethylene-d4-glycol) as a starting material in a condensation reaction with terephthaloyl chloride under high dilution conditions to favor cyclization over polymerization. The reaction would require careful control of stoichiometry and reaction conditions to optimize the yield of the cyclic dimer. Purification would likely be achieved through chromatographic techniques. Given the complexity, this compound is typically acquired from specialized chemical suppliers that synthesize and certify reference standards.

Isotopic Purity of Ethylene Terephthalate Cyclic Dimer-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Ethylene Terephthalate Cyclic Dimer-d8, a deuterated internal standard crucial for accurate quantification in various analytical applications. This document outlines the synthesis, purification, and detailed analysis of its isotopic composition, offering valuable protocols and data for researchers in polymer science, analytical chemistry, and materials science.

Introduction

This compound is the deuterated analog of a common cyclic oligomer found in polyethylene terephthalate (PET). Deuterated compounds are essential as internal standards in analytical chemistry, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS).[1][2][3] Their value lies in their chemical and physical similarity to the analyte of interest, which allows them to co-elute and experience similar matrix effects, thus enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[4][5] The isotopic purity of these standards is a critical parameter that directly impacts the accuracy of quantitative results.[6]

This guide details the synthesis of this compound, methods for its purification, and a comprehensive analysis of its isotopic purity using high-resolution mass spectrometry.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process involving the use of deuterated precursors. A plausible synthetic route is adapted from established methods for preparing similar cyclic esters.[7]

Illustrative Synthesis Protocol

A potential synthetic pathway for this compound involves the reaction of terephthaloyl chloride with ethylene glycol-d4, followed by a high-dilution cyclization reaction to favor the formation of the cyclic dimer.

Materials:

-

Terephthaloyl chloride

-

Ethylene glycol-d4 (D-O-CH2-CH2-O-D)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Dimethylformamide (anhydrous)

Procedure:

-

Esterification: A solution of terephthaloyl chloride in anhydrous dichloromethane is slowly added to a stirred solution of excess ethylene glycol-d4 and triethylamine in anhydrous dichloromethane at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction mixture is washed with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the bis(hydroxyethyl-d4) terephthalate intermediate.

-

Cyclization: The intermediate is dissolved in a large volume of anhydrous dimethylformamide. This solution is added dropwise over 24 hours to a solution of a suitable cyclization catalyst (e.g., a tin-based catalyst) in a large volume of heated, anhydrous dimethylformamide under an inert atmosphere.

-

Isolation and Purification: The solvent is removed under vacuum. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Purification Assessment

The chemical purity of the synthesized dimer is assessed using High-Performance Liquid Chromatography (HPLC). Commercially available standards for the non-deuterated dimer often report a purity of >95% as determined by HPLC.[8]

Table 1: Chemical Purity of this compound

| Analytical Method | Purity Specification |

| HPLC-UV (254 nm) | > 98% |

Isotopic Purity Analysis

The determination of the isotopic purity and distribution of this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose, allowing for the resolution and quantification of different isotopologues.[6]

Experimental Protocol: Isotopic Purity by ESI-HRMS

Instrumentation:

-

Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS)

Procedure:

-

Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is prepared by serial dilution.

-

Mass Spectrometry Analysis: The working solution is infused directly into the ESI source. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range that includes the expected molecular ions of all potential isotopologues (d0 to d8).

-

Data Analysis: The relative abundance of the signals corresponding to each isotopologue (e.g., [M+H]+, [M+Na]+) is determined. The isotopic purity is calculated based on the relative intensities of these peaks.

Quantitative Data: Isotopic Distribution

The following table summarizes the hypothetical isotopic distribution for a typical batch of this compound, as determined by ESI-HRMS.

Table 2: Isotopic Distribution of this compound

| Isotopologue | Deuterium Atoms | Relative Abundance (%) |

| d8 | 8 | 98.5 |

| d7 | 7 | 1.2 |

| d6 | 6 | 0.2 |

| d5 | 5 | < 0.1 |

| d4 | 4 | < 0.1 |

| d3 | 3 | < 0.1 |

| d2 | 2 | < 0.1 |

| d1 | 1 | < 0.1 |

| d0 | 0 | < 0.1 |

Visualized Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis Workflow

Caption: Workflow for the determination of isotopic purity by ESI-HRMS.

Conclusion

The isotopic purity of this compound is a critical parameter for its effective use as an internal standard in quantitative analytical methods. This guide has provided a comprehensive overview of a plausible synthesis and purification strategy, along with a detailed protocol for the assessment of its isotopic distribution using high-resolution mass spectrometry. The presented data and workflows serve as a valuable resource for researchers and scientists in ensuring the accuracy and reliability of their analytical measurements. The high isotopic purity, typically exceeding 98% for the d8 isotopologue, makes it an excellent choice for demanding quantitative applications.

References

- 1. benchchem.com [benchchem.com]

- 2. SETAC North America 41st Annual Meeting [setac.confex.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. mdpi.com [mdpi.com]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents [patents.google.com]

- 8. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]

Solubility of Ethylene Terephthalate Cyclic Dimer-d8 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethylene Terephthalate Cyclic Dimer-d8 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide synthesizes information on the non-deuterated analogue, provides a detailed experimental protocol for solubility determination, and presents a structured framework for recording and interpreting solubility data.

Introduction

This compound is the deuterated form of a common cyclic oligomer found in polyethylene terephthalate (PET) plastics. As a stable isotope-labeled internal standard, it is crucial for analytical methods quantifying the migration of such oligomers from food contact materials and in various research applications. Understanding its solubility is paramount for accurate sample preparation, method development, and toxicological studies. The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the crystalline structure of the solute.

Generally, polyesters like PET and their oligomers are known to be insoluble in common organic solvents.[1] However, studies on PET cyclic oligomers have shown that the dimer exhibits greater solubility compared to its higher-order counterparts.[2] Strong organic solvents, particularly halogenated ones, are often required for dissolution.[2]

Solubility Profile

A study on PET cyclic oligomers from dimer to heptamer investigated their solubility in a range of organic solvents.[2] The findings for the PET cyclic dimer are summarized in the table below. It is noteworthy that the dimer was found to be soluble or freely soluble in almost all tested solvents, a stark contrast to the larger cyclic oligomers.[2]

Table 1: Qualitative Solubility of Ethylene Terephthalate Cyclic Dimer

| Solvent | Solubility Classification |

| Hexafluoroisopropanol (HFIP) | Freely Soluble |

| Trifluoroacetic Acid (TFA) / Chloroform (CHCl₃) mixture (8:1 v/v) | Freely Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform (CHCl₃) | Soluble |

| Tetrahydrofuran (THF) | Slightly Soluble |

| N,N-Dimethylformamide (DMF) | Slightly Soluble |

| Acetone | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Acetonitrile | Sparingly Soluble |

| Water | Practically Insoluble |

Note: This table is based on qualitative data for the non-deuterated PET cyclic dimer and serves as a strong guideline for the d8 analogue.[2] "Freely Soluble" to "Practically Insoluble" are standard qualitative descriptors.

For quantitative analysis, the following table provides a template for recording experimentally determined solubility values. The provided values are hypothetical and for illustrative purposes only.

Table 2: Quantitative Solubility Data Template for this compound at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 84.93 | [Experimental Value] | [Experimental Value] |

| Chloroform | 119.38 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran (THF) | 72.11 | [Experimental Value] | [Experimental Value] |

| Acetone | 58.08 | [Experimental Value] | [Experimental Value] |

| Methanol | 32.04 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 41.05 | [Experimental Value] | [Experimental Value] |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of choice (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vial for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium.

-

Phase Separation: After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the organic solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted (or undiluted) saturated solution using a validated HPLC method.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. Account for any dilution factors to calculate the final solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

This in-depth guide provides a foundational understanding and a practical framework for researchers and scientists working with this compound. By following the detailed experimental protocol, users can generate reliable quantitative solubility data essential for their research and development activities.

References

Commercial Availability and Application of Ethylene Terephthalate Cyclic Dimer-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the commercial availability of Ethylene Terephthalate Cyclic Dimer-d8, a crucial internal standard for the quantitative analysis of its non-deuterated counterpart in various research and quality control settings. This document provides a summary of its properties, suppliers, and a generalized experimental protocol for its application in analytical methodologies.

Introduction

Ethylene Terephthalate Cyclic Dimer is a known impurity and a non-intentionally added substance (NIAS) that can migrate from polyethylene terephthalate (PET) food contact materials into consumables. Accurate quantification of this migrant is essential for regulatory compliance and consumer safety. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods due to its chemical similarity to the analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response.

Commercial Availability and Specifications

This compound is available from specialized chemical suppliers. The primary identified supplier is LGC Standards, through their Toronto Research Chemicals (TRC) brand.

Table 1: Supplier and Product Information

| Supplier | Product Name | Product Code | Unlabeled CAS Number |

| LGC Standards (TRC) | This compound | TRC-E918172 | 24388-68-9[1] |

Table 2: Technical and Physical Data

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₈D₈O₈ | Inferred |

| Molecular Weight | ~392.4 g/mol | Inferred |

| Purity (unlabeled) | >95% (HPLC) | [1] |

| Product Format | Neat Solid | [1] |

| Available Pack Sizes | 0.5 mg, 2.5 mg, 5 mg | [2] |

| Storage Temperature | -20°C | [1] |

| Isotopic Purity | Not publicly available. Provided on Certificate of Analysis upon purchase. |

Note: The CAS number for the deuterated compound and its exact isotopic enrichment are not publicly available and are typically provided on the lot-specific Certificate of Analysis (CoA) from the supplier.[2]

Experimental Protocol: Quantification of Ethylene Terephthalate Cyclic Dimer in a Sample Matrix

The following is a generalized protocol for the quantification of Ethylene Terephthalate Cyclic Dimer in a food simulant or sample extract using a deuterated internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of PET oligomers.[3][4]

3.1. Materials and Reagents

-

Ethylene Terephthalate Cyclic Dimer (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (or other suitable modifier)

-

Sample Vials

3.2. Preparation of Standards and Internal Standard Solution

-

Prepare a stock solution of Ethylene Terephthalate Cyclic Dimer in a suitable solvent (e.g., Acetonitrile).

-

Prepare a stock solution of this compound in the same solvent.

-

From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (Ethylene Terephthalate Cyclic Dimer).

3.3. Sample Preparation

-

Extract the sample matrix using an appropriate solvent and method (e.g., solid-phase extraction, liquid-liquid extraction).

-

Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

-

Spike the extracted sample with a known amount of the this compound internal standard solution.

3.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Waters BEH C18)[4]

-

Mobile Phase: Gradient elution with Acetonitrile and Water (with a suitable modifier like formic acid).

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

3.5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Calculate the same peak area ratio for the samples.

-

Determine the concentration of Ethylene Terephthalate Cyclic Dimer in the samples by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the quantification of Ethylene Terephthalate Cyclic Dimer using its deuterated internal standard.

References

- 1. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Data for Ethylene Terephthalate Cyclic Dimer-d8

This technical guide provides a comprehensive overview of the available safety information for Ethylene Terephthalate Cyclic Dimer-d8. It is intended for researchers, scientists, and professionals in drug development who may handle or research this compound. This document synthesizes information from Safety Data Sheets (SDS) and the broader scientific literature on polyethylene terephthalate (PET) cyclic oligomers.

Compound Identification and Properties

This compound is a deuterated analogue of Ethylene Terephthalate Cyclic Dimer, a known impurity and intermediate in the production of polyethylene terephthalate (PET).[1][2][3] Its primary use is in research and development settings.[4]

| Property | Value |

| Product Name | This compound |

| Synonyms | 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone-d8 |

| Product Code(s) | TRC-E918172-10MG[4] |

| Recommended Use | Research and development only[4] |

| Restrictions on Use | Not for human or animal consumption[4] |

Hazard Identification and Classification

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance.[4] However, it should be handled with care in a laboratory setting, following good industrial hygiene and safety practices.[4]

| Hazard Classification | Rating |

| GHS Classification | Not a hazardous substance or mixture |

| NFPA Health Hazard | 0[4] |

| Physical Hazards | No information available |

| Health Hazards | No specific test data available. Symptoms related to exposure are unknown.[4] |

Handling, Storage, and First Aid

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

| Aspect | Recommendation |

| Advice on Safe Handling | Handle in accordance with good industrial hygiene and safety practice.[4] |

| Storage Conditions | Refer to the manufacturer's certificate for specific storage and transport temperature conditions. Store in the original receptacle.[4] |

| First Aid: Inhalation | Move to fresh air. Consult a doctor in case of complaints. |

| First Aid: Skin Contact | Immediately wash with water and soap and rinse thoroughly. |

| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. |

| First Aid: Ingestion | Rinse out mouth with water. If symptoms persist, consult a doctor. |

Toxicological Information

Specific toxicological data for this compound is limited.[4] The safety assessment largely relies on data from its non-deuterated counterpart and related PET oligomers.

-

Acute Toxicity: Numerical measures of toxicity are not available for this compound.[4]

-

Genotoxicity: In silico assessments of PET cyclic oligomers, including the dimer, have shown no alerts for genotoxicity.[1][5]

-

Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the toxicological evaluation of this compound are not publicly available, the methodologies used for assessing the safety of PET oligomers in general can be summarized as follows:

-

Migration Studies: These experiments are designed to quantify the amount of a substance that can move from a material (like food packaging) into food or a food simulant. A common method involves exposing the material to a food simulant (e.g., 95% v/v ethanol in water) under specific conditions (e.g., 60°C for 10 days) and then analyzing the simulant using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).

-

In Silico Genotoxicity Assessment: Computational models are used to predict the potential of a chemical to cause genetic mutations. These assessments are based on the chemical structure of the compound and its similarity to known genotoxic substances.

-

In Vitro Intestinal Digestibility: These studies simulate the conditions of the human digestive system to determine if a substance is likely to be broken down or absorbed. For PET oligomers, this involves incubating the compound with simulated intestinal fluid and analyzing the resulting products to see if the cyclic forms are hydrolyzed to their linear, and potentially less toxic, counterparts.[6]

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a non-intentionally added substance (NIAS) like Ethylene Terephthalate Cyclic Dimer.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that describes the interaction of this compound or its non-deuterated analogue with any known signaling pathways. The general consensus from in silico studies is a low potential for toxicity, suggesting a lack of significant interaction with critical biological pathways. Further research would be required to investigate any potential biological targets.

References

- 1. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Size and end-group chemistry of linear polyethylene terephthalate oligomers matter in chemical risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Abundance and Biological Interactions of Ethylene Terephthalate Cyclic Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the ethylene terephthalate cyclic dimer, a compound of increasing interest due to its prevalence as a non-intentionally added substance (NIAS) in polyethylene terephthalate (PET) products. This document details its abundance in manufactured materials, explores the nascent evidence of its potential natural occurrence, and investigates its interaction with biological signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research in this field.

Abundance of Ethylene Terephthalate Cyclic Dimer and Related Oligomers

Ethylene terephthalate cyclic dimer is primarily known as a byproduct of the PET manufacturing process. Its presence is well-documented in a variety of PET products, particularly those intended for food contact. While the term "natural abundance" typically refers to substances produced through biological or geological processes, for PET oligomers, the discussion is currently dominated by their anthropogenic origins.

Abundance in PET Materials

Quantitative analysis of PET pellets and bottles has revealed the consistent presence of the cyclic dimer among other oligomers. The concentration of these compounds can vary depending on the manufacturing process and whether the PET is virgin or recycled. Cyclic oligomers are generally found to be more abundant than their linear counterparts[1].

Table 1: Concentration of Ethylene Terephthalate Cyclic Dimer and Other Major Oligomers in PET Pellets

| Oligomer | Concentration Range (ng/g of PET) | Reference |

| TPA2-EG-DEG (Cyclic Dimer of the second series) | 2493 - 19290 | [2] |

| (TPA-EG)3 (Cyclic Trimer of the first series) | Present in all samples, high concentration | [1] |

| (TPA-DEG)2 (Cyclic Dimer of the third series) | Present in all samples, relatively high concentration | [1] |

TPA: Terephthalic Acid, EG: Ethylene Glycol, DEG: Diethylene Glycol

Migration from Food Contact Materials

A significant concern for human exposure is the migration of these cyclic oligomers from PET packaging into food and beverages. Studies have demonstrated that the ethylene terephthalate cyclic dimer and other oligomers can migrate into food simulants, with the extent of migration influenced by factors such as temperature and the fat content of the food[1]. For instance, migration has been observed into fatty food simulants like 95% ethanol[2].

Evidence for Natural Occurrence

The vast majority of scientific literature points to an industrial origin for ethylene terephthalate oligomers. However, there is a single, notable report of a related compound, the Ethylene Terephthalate Cyclic Trimer, in the natural world. According to the LOTUS (naturaL prOducTs occUrrence database) and cited in PubChem, the cyclic trimer has been reported in Streptomyces[3]. This finding, while not directly pertaining to the cyclic dimer, opens up the possibility that these compounds, or structurally similar ones, may be produced through biological pathways. Further research is required to confirm the presence of the cyclic dimer in Streptomyces or other natural sources and to elucidate the potential biosynthetic pathways.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of ethylene terephthalate cyclic dimer and other oligomers are crucial for assessing their abundance and migration. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique.

Sample Preparation

Two primary methods for extracting oligomers from PET samples are solvent extraction and total dissolution[2].

-

Solvent Extraction: This method involves extracting the surface of PET pellets or films with a suitable solvent. It is representative of the oligomers available for migration.

-

Total Dissolution: This method involves completely dissolving the PET polymer to release all entrapped oligomers, providing a measure of the total oligomer content. The concentration of oligomers detected after total dissolution is significantly higher, often by a factor of 10 or more, compared to solvent extraction[2].

Analytical Instrumentation

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS-QTOF) is a powerful technique for the identification and quantification of PET oligomers[2]. The high resolution and mass accuracy of the TOF analyzer allow for the confident structural elucidation of these compounds, which are often not present in commercial spectral libraries[2].

Table 2: Key Parameters for UPLC-MS-QTOF Analysis of PET Oligomers

| Parameter | Description |

| Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) for high-resolution mass data. |

| Identification | Based on accurate mass, isotope pattern, and fragmentation spectra. |

Potential Biological Interactions: The HER2 Signaling Pathway

While the direct toxicological effects of the ethylene terephthalate cyclic dimer are still under active investigation, recent research has highlighted a potential link between PET microplastics and the human epidermal growth factor receptor 2 (HER2) signaling pathway[4][5]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in several forms of cancer, particularly breast cancer. It is hypothesized that leachable compounds from PET, such as oligomers, may contribute to these effects.

Overview of the HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, initiates a cascade of intracellular signaling events. Key downstream pathways include the PI3K/Akt/mTOR pathway, which primarily regulates cell survival and growth, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to cell proliferation.

Experimental Protocol: Western Blot Analysis of HER2 Pathway Activation

To investigate the effect of ethylene terephthalate cyclic dimer on the HER2 signaling pathway, a Western blot analysis can be performed to measure the phosphorylation status of key proteins in the cascade. A decrease in the phosphorylation of HER2, Akt, and ERK in response to treatment would suggest an inhibitory effect.

Workflow for Western Blot Analysis

Detailed Steps:

-

Cell Culture and Treatment: HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured to ~80% confluency. The cells are then treated with varying concentrations of ethylene terephthalate cyclic dimer for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Protein Extraction and Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of HER2, Akt, and ERK. To normalize the data, the membranes are subsequently stripped and re-probed with antibodies for the total forms of these proteins, as well as a loading control such as β-actin or GAPDH.

-

Signal Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and compared to the vehicle-treated control to determine the effect of the cyclic dimer on HER2 pathway activation.

Conclusion and Future Directions

The ethylene terephthalate cyclic dimer is a prevalent substance in modern life due to its presence in PET products. While its abundance in these anthropogenic materials is well-characterized, the tantalizing evidence of a related trimer in Streptomyces suggests a potential, yet unconfirmed, natural origin that warrants further investigation. Furthermore, the possible interaction of PET-derived compounds with critical cellular signaling pathways like HER2 highlights the need for more in-depth toxicological studies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the natural abundance and biological implications of this and other related cyclic oligomers. Future research should focus on confirming the natural occurrence of these compounds, elucidating their biosynthetic pathways if they exist, and definitively characterizing their effects on cellular signaling and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Ethylene Terephthalate Cyclic Trimer | C30H24O12 | CID 15089684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Insights into the effect of polyethylene terephthalate (PET) microplastics on HER2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of Cyclic Oligomers in Polyethylene Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene terephthalate (PET) is a ubiquitous polymer in packaging, textiles, and increasingly, in pharmaceutical and medical applications. The presence of low molecular weight cyclic oligomers, formed during the polymerization process and subsequent thermal processing, is an intrinsic characteristic of PET. These cyclic oligomers are of significant interest due to their potential to migrate from the polymer matrix, which can be a critical consideration in high-purity applications such as drug packaging and medical devices. This technical guide provides a comprehensive overview of the formation of cyclic oligomers in PET, including the underlying chemical mechanisms, influencing factors, and their characterization. Detailed experimental protocols for the extraction and analysis of these compounds are provided, along with a quantitative summary of their occurrence.

Introduction

Cyclic oligomers are non-intentionally added substances (NIAS) that are formed as byproducts during the synthesis and processing of polyethylene terephthalate.[1] These low molecular weight compounds, typically ranging from dimers to heptamers, can influence the physical properties of the polymer and are capable of migrating into contact substances.[2][3] Understanding the mechanisms of their formation and developing robust analytical methods for their quantification is crucial for quality control and risk assessment in sensitive applications. The majority of these oligomers are cyclic, with the cyclic trimer often being the most abundant species.[4][5]

Mechanisms of Cyclic Oligomer Formation

The formation of cyclic oligomers in PET is a complex process governed by equilibrium reactions that can occur during melt-phase polycondensation, solid-state polycondensation, and subsequent processing at elevated temperatures.[4][6] The primary mechanisms include intramolecular cyclization reactions such as alcoholysis, acidolysis, and ester-interchange reactions.[7]

-

Alcoholysis: This is considered the most feasible route for cyclic oligomer formation.[7] It involves the attack of a hydroxyl end-group of a linear PET chain on an ester linkage within the same chain, leading to the formation of a cyclic oligomer and a shorter polymer chain. This process is essentially a cyclodepolymerization reaction.[8]

-

Acidolysis: In this mechanism, a carboxyl end-group of a linear PET chain attacks an ester bond in the same molecule, resulting in a cyclic oligomer and a shorter chain. Acidolysis is considered more effective than ester-interchange reactions in forming cyclic PET.[7]

-

Ester-Interchange Reaction: This involves the transesterification between two ester linkages within the same polymer chain, leading to the formation of a cyclic oligomer.

These reactions are influenced by several factors, including temperature, pressure, residence time, and the type and concentration of catalysts used in the polymerization process.[9] For instance, higher temperatures and shear rates during extrusion can increase the concentration of PET oligomers.[10]

Reaction Pathways

The formation of cyclic oligomers can be visualized as a series of competing intramolecular cyclization and intermolecular polymerization reactions. The following diagram illustrates the key pathways.

Types of Cyclic Oligomers in PET

The cyclic oligomers found in PET are primarily composed of repeating units of terephthalic acid (TPA) and ethylene glycol (EG). They are often categorized into different series based on their composition.[3][11]

-

First Series: These oligomers consist of an equal number of TPA and EG units, with the general formula (TPA-EG)n. The cyclic trimer (n=3) is typically the most abundant oligomer in this series.[2][5]

-

Second Series: In this series, one EG unit is replaced by a diethylene glycol (DEG) unit, which is a common byproduct formed during PET synthesis.[3][11]

-

Third Series: These oligomers contain two DEG units in place of two EG units.[3][11]

The presence of DEG-containing oligomers is significant as DEG incorporation can lower the melting point and thermal stability of the polymer.[6]

Quantitative Analysis of Cyclic Oligomers

The total amount of oligomers in PET typically ranges from 0.8% to 3.4% by weight, with cyclic oligomers accounting for over 90% of this fraction.[5][12] The concentration of specific cyclic oligomers can vary depending on the PET grade, manufacturing process, and whether the material is virgin or recycled.

Table 1: Concentration of Common Cyclic Oligomers in PET

| Cyclic Oligomer | Composition | Concentration Range (ng/g PET) | Reference |

| Cyclic Dimer of 2nd Series | TPA₂-EG-DEG | 2493 - 19290 | [11][13] |

| Cyclic Trimer of 1st Series | (TPA-EG)₃ | 587,000 - 2,950,000 (in food simulant µg/L) | [14][15] |

| Cyclic Trimer of 2nd Series | TPA₃-EG₂-DEG | Detected in all samples | [11] |

| Cyclic Tetramer of 1st Series | (TPA-EG)₄ | 510 - 9,320 (in food simulant µg/L) | [14][15] |

| Cyclic Pentamer of 1st Series | (TPA-EG)₅ | Detected in rPET at 2.14-2.57 µg/L (in food simulant) | [14][15] |

Note: Concentrations in food simulants are indicative of migration potential and not the absolute concentration in the polymer.

Experimental Protocols for Analysis

The analysis of cyclic oligomers in PET typically involves extraction from the polymer matrix followed by chromatographic separation and detection.

Extraction of Cyclic Oligomers

Objective: To isolate cyclic oligomers from the PET matrix for subsequent analysis.

Methods:

-

Solvent Extraction (Soxhlet or Microwave-Assisted):

-

Sample Preparation: PET samples (e.g., pellets, films) are ground or cut into small pieces to increase surface area.

-

Extraction: The prepared sample is extracted with a suitable solvent such as dichloromethane or acetonitrile.[11][16] Microwave-assisted extraction (MAE) can significantly reduce the extraction time compared to traditional Soxhlet extraction.[16]

-

Concentration: The resulting extract is concentrated, often to dryness, under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a suitable solvent for chromatographic analysis.

-

-

Total Dissolution and Precipitation:

-

Dissolution: The PET sample is completely dissolved in a strong solvent like hexafluoroisopropanol (HFIP).[11][13]

-

Precipitation: The polymer is then precipitated by adding an anti-solvent such as methanol.[11][13]

-

Separation: The precipitated polymer is separated by centrifugation or filtration, and the supernatant containing the oligomers is collected.

-

Concentration and Reconstitution: The supernatant is concentrated and the residue reconstituted for analysis. This method is generally more efficient for quantitative analysis as it extracts a higher amount of oligomers compared to solvent extraction.[11][13]

-

Chromatographic Analysis

Objective: To separate, identify, and quantify the extracted cyclic oligomers.

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is commonly used. Mass Spectrometry (MS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, provides high sensitivity and accurate mass measurements for confident identification.[13][14][17]

Typical HPLC/UHPLC-MS Method:

-

Column: A reverse-phase C18 column is typically employed.[14][17]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used for separation.[14]

-

Detection:

-

UV/Diode Array Detector (DAD): Provides quantitative data based on the UV absorbance of the aromatic rings in the oligomers.[12]

-

Mass Spectrometry (ESI-QTOF-MS): Electrospray ionization (ESI) in positive mode is used to generate ions. The QTOF analyzer provides high-resolution mass spectra for the identification and structural elucidation of the oligomers.[11][13]

-

-

Quantification: Quantification is typically performed using external calibration curves of known oligomer standards. In the absence of standards, semi-quantification can be achieved using a structurally similar compound as a reference.[18]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of cyclic oligomers in PET.

Conclusion

The formation of cyclic oligomers is an inherent aspect of PET production and processing. A thorough understanding of the mechanisms of their formation, coupled with robust and validated analytical methods, is essential for controlling their levels in the final product and for assessing their potential impact, particularly in sensitive applications within the pharmaceutical and medical fields. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with PET to address these challenges effectively.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ivv.fraunhofer.de [ivv.fraunhofer.de]

- 3. pure.uva.nl [pure.uva.nl]

- 4. Study of the thermal evolution of the cyclic-oligomer formation in a cyclic-oligomer-free PET | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on the formation of cyclic oligomers in poly(ethylene terephthalate) | Semantic Scholar [semanticscholar.org]

- 9. US6783827B2 - Method or decreasing the cyclic oligomer content in polyester product - Google Patents [patents.google.com]

- 10. Cyclic oligomer migration is higher from recycled than virgin PET, study finds | Food Packaging Forum [foodpackagingforum.org]

- 11. zaguan.unizar.es [zaguan.unizar.es]

- 12. tandfonline.com [tandfonline.com]

- 13. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]